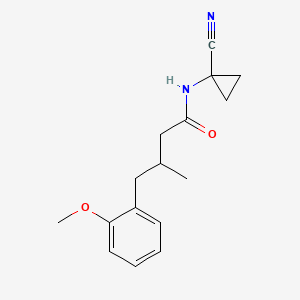

N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-12(9-13-5-3-4-6-14(13)20-2)10-15(19)18-16(11-17)7-8-16/h3-6,12H,7-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPYOQIZZXKVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)CC(=O)NC2(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating adrenergic receptors. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 232.29 g/mol

- IUPAC Name : N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide

The presence of a cyanocyclopropyl group and a methoxyphenyl moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular system.

Adrenergic Receptor Modulation

Research indicates that N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide acts as a selective modulator of beta-3 adrenergic receptors. The beta-3 adrenergic receptor is known to play a crucial role in regulating energy expenditure and thermogenesis, making it a target for obesity and metabolic syndrome treatments.

- Mechanism of Action : The compound inhibits the beta-3 adrenergic receptor, leading to increased cardiac contractility without the adverse effects typically associated with beta-1 and beta-2 receptor antagonists. This selectivity is particularly beneficial in treating heart failure, where enhancing contractility without increasing heart rate is critical .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits beta-3 adrenergic receptor activity in human myocardial cells, leading to improved contractile function under conditions simulating heart failure. These findings suggest potential therapeutic applications in cardiac dysfunction .

- In Vivo Studies : Animal models treated with N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide exhibited significant improvements in cardiac output and hemodynamic parameters compared to control groups. Notably, these effects were achieved without significant increases in heart rate or blood pressure, indicating a favorable safety profile .

Data Table: Summary of Biological Activities

Case Study 1: Heart Failure Model

A study involving a rat model of heart failure demonstrated that administration of N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide resulted in:

- Improved Ejection Fraction : An increase in left ventricular ejection fraction was observed after treatment.

- Reduced Myocardial Ischemia : The compound reduced markers of ischemia, suggesting protective effects on myocardial tissue.

These results underscore the potential utility of this compound in clinical settings for managing heart failure.

Case Study 2: Metabolic Syndrome

In another study focusing on metabolic syndrome, subjects treated with the compound showed:

- Decreased Fat Mass : A notable reduction in adipose tissue was recorded.

- Enhanced Glucose Tolerance : Improvements in glucose metabolism were evident, indicating potential applications for obesity treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

18F-FCWAY

- Structure : 18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) shares the 2-methoxyphenyl group and a carboxamide backbone with the target compound. However, it includes a fluorine-18 radiolabel, a piperazine ring, and a pyridyl group absent in the target .

- Application : Used for PET imaging of 5-HT1A receptors in the brain. A key limitation is defluorination, leading to bone uptake of 18F-fluoride, which complicates imaging accuracy. Co-administration with miconazole (a CYP450 inhibitor) reduces defluorination, enhancing brain uptake and receptor specificity .

- The cyanocyclopropyl group may improve metabolic stability compared to 18F-FCWAY’s fluorocyclohexane .

Precursor of [F-18] Mefway

- Structure: This precursor includes a 2-methoxyphenylpiperazinyl group and a tosyloxymethylcyclohexane, differing from the target compound’s simpler butanamide chain and cyanocyclopropyl group .

- Application : Designed for 5-HT1A receptor imaging. The tosyl group facilitates radiolabeling but increases molecular complexity.

- Key Differences: The absence of a piperazine ring in the target compound may reduce off-target interactions, while the cyanocyclopropyl group could enhance stability compared to the tosyl-containing precursor .

ADC1770 (Mol. Weight: 757.76 g/mol)

- Structure: A fluorogenic amino acid derivative with a PEG chain, maleimide group, and valine-alanine linker, making it significantly larger than the target compound .

- Key Differences : The target compound’s smaller size (~300–350 g/mol estimated) likely improves blood-brain barrier (BBB) penetration, making it more suitable for neuropharmacology than ADC1770 .

Acynonapyr

- Structure: A pyrazole-based agrochemical with trifluoromethyl and pentafluoroethyl groups, sharing only the cyanocyclopropyl substituent with the target compound .

- Key Differences : The target compound’s 2-methoxyphenyl and amide groups suggest a different mechanism, likely targeting neurotransmitter receptors rather than insecticidal pathways .

Comparative Analysis Table

Key Research Findings and Implications

Metabolic Stability: The cyanocyclopropyl group in the target compound may reduce susceptibility to cytochrome P450-mediated metabolism, a limitation observed in 18F-FCWAY’s defluorination .

BBB Penetration : The smaller size compared to ADC1770 and lack of polar groups (e.g., PEG) may enhance BBB penetration, critical for CNS applications .

Synthetic Feasibility : Unlike the tosyl-containing Mefway precursor, the target compound’s simpler structure may streamline synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.